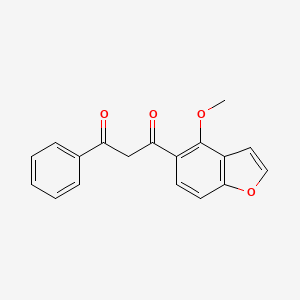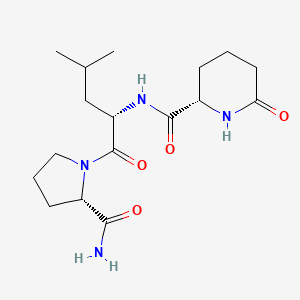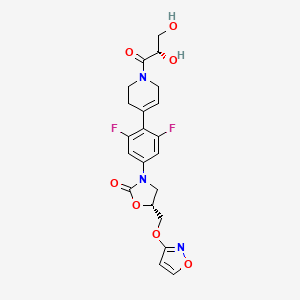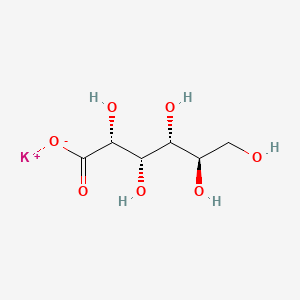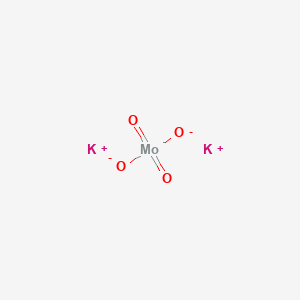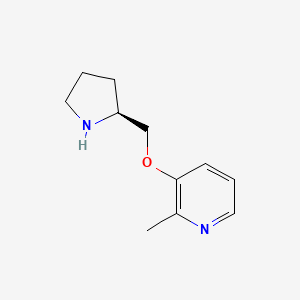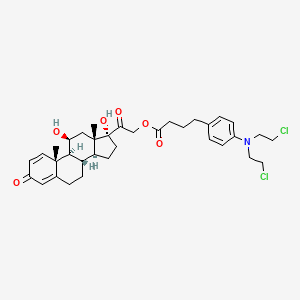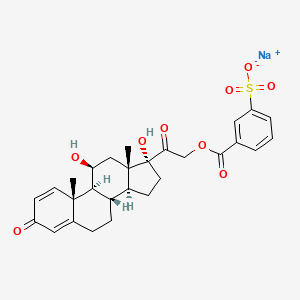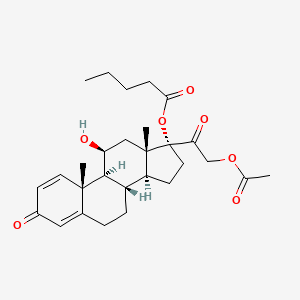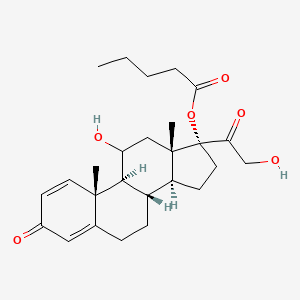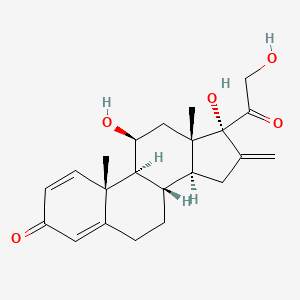
PD 174265
概述
描述
PD 174265 是一种有效的、细胞渗透的、可逆的、选择性表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂。 它的抑制浓度 (IC50) 为 450 皮摩尔,使其在阻断 EGFR 活性方面非常有效 。由于该化合物能够抑制在细胞生长和增殖中起关键作用的 EGFR,因此广泛用于科学研究。
科学研究应用
PD 174265 具有广泛的科学研究应用,包括:
化学: 用作工具化合物研究 EGFR 及其下游信号通路抑制。
生物学: 在细胞生物学中用于研究 EGFR 在细胞生长、分化和凋亡中的作用。
医学: 由于其抑制 EGFR 的能力(EGFR 在多种癌症中常被过表达),因此在临床前研究中被用作抗癌药物的潜在候选药物。
作用机制
PD 174265 通过选择性抑制表皮生长因子受体的酪氨酸激酶活性发挥其作用。它与 EGFR 的 ATP 结合位点结合,阻止受体上酪氨酸残基的磷酸化。这种抑制阻断了促进细胞增殖和存活的下游信号通路。 This compound 的可逆性使其能够与 EGFR 激酶活性的不可逆抑制剂进行比较研究 .
生化分析
Biochemical Properties
PD 174265 plays a crucial role in biochemical reactions by inhibiting the tyrosine kinase activity of EGFR. This inhibition is highly selective and reversible, with an IC50 value of 0.45 nM . The compound interacts with the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound has been shown to be cell-permeable and active in both in vivo and in vitro settings .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting EGFR, it disrupts critical cell signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth, differentiation, and survival . This disruption leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Furthermore, this compound has been observed to influence gene expression and cellular metabolism, contributing to its antitumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways . As a result, the compound effectively blocks the transmission of proliferative and survival signals within the cell . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored at -20°C for up to 12 months . Its stability in solution may vary, and it is recommended to prepare and use solutions on the same day whenever possible . Long-term studies have shown that this compound maintains its inhibitory effects on EGFR over extended periods, leading to sustained antitumor activity in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are subsequently excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to be cell-permeable, allowing it to effectively reach its target sites within the cell . Additionally, this compound may accumulate in certain tissues, influencing its localization and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with EGFR . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to its specific compartments within the cell . The subcellular distribution of this compound plays a key role in its ability to inhibit EGFR and exert its antitumor effects .
准备方法
合成路线和反应条件
PD 174265 是通过一系列涉及形成喹唑啉核心结构的化学反应合成的。合成路线通常包括以下步骤:
喹唑啉核心形成: 合成从在高温条件下使邻氨基苯甲酸与甲酰胺反应形成喹唑啉核心开始。
溴化: 然后使用溴或溴化剂对喹唑啉核心进行溴化,在芳香环的特定位置引入溴原子。
胺化: 溴化的喹唑啉经胺源(如苯胺)胺化,引入氨基。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但经过优化,适合大规模生产。这涉及使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性。
化学反应分析
反应类型
PD 174265 会经历多种类型的化学反应,包括:
氧化: 该化合物可能会发生氧化反应,特别是在氨基处,导致形成氧化衍生物。
还原: 还原反应可能发生在溴原子上,导致形成脱溴产物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用叠氮化钠和氰化钾等亲核试剂进行取代反应。
形成的主要产物
氧化: 具有修饰氨基的氧化衍生物。
还原: 脱溴产物。
取代: 具有各种官能团的取代喹唑啉衍生物.
相似化合物的比较
PD 174265 与其他类似化合物进行比较,例如:
PD 168393: EGFR 的不可逆抑制剂,具有不同的作用机制。
PD 158780: 另一种 EGFR 可逆抑制剂,具有相似的效力,但化学结构不同。
PD 166285: 一种针对多种酪氨酸激酶具有更广谱活性的可逆抑制剂.
独特性
This compound 由于其作为 EGFR 可逆抑制剂的高度选择性和效力而独一无二。其可逆性使其成为研究 EGFR 信号传导动态调节和与不可逆抑制剂进行比较研究的宝贵工具。
属性
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUZEMRHDROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
